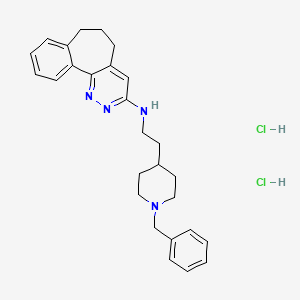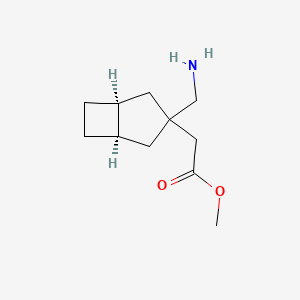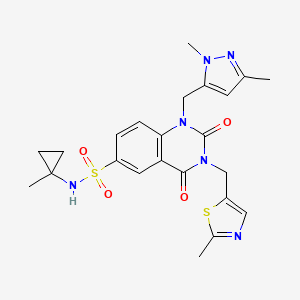
3-cyano-4-(2-(1-methyl-1H-pyrazol-5-yl)phenoxy)-N-(thiazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PF-04856264 is a potent, selective inhibitor of the human Nav1.7 voltage gated sodium channel (IC50 = 28 nM). The voltage-gated sodium channel NaV1.7 is preferentially expressed in peripheral somatic and visceral sensory neurons, olfactory sensory neurons and sympathetic ganglion neurons. NaV1.7 is a major contributor to pain signalling in humans, and homology modelling based on crystal structures of ion channels suggests an atomic-level structural basis for the altered gating of mutant NaV1.7 that causes pain.
Applications De Recherche Scientifique
Analgesic Effects
PF-04856264 has been assessed in HEK cells heterologously expressing Na V 1.1–Na V 1.8 using FLIPR membrane potential assays . It selectively inhibited Na V 1.7, with the following pIC 50 ’s ranked in order of potency: hNa V 1.7 (6.53 ± 0.1) > hNa V 1.2 (4.87 ± 0.3) > hNa V 1.1 (3.61 ± 0.1) > hNa V 1.6 (3.53 ± 0.1) .
Treatment of Osteoarthritis
The compound has been used as a selective blocker for Nav1.7 . Pharmacological inhibition of Nav1.7 using PF-04856264 significantly improved the progression of structural joint damage and reduced osteoarthritis pain .
Regulation of Cartilage Cell Biology
PF-04856264 has been used in the treatment of secretions from which proteins meeting certain conditions were screened . It was further identified that HSP70 and midkine acted as specific regulatory factors . The addition of specific antibodies validated the impact of these conditioned media on cartilage cell biology, showing the influence of HSP70 and midkine on the biological function of cartilage cells in conditioned media .
Mécanisme D'action
Target of Action
PF-04856264, also known as 3-cyano-4-[2-(2-methylpyrazol-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzenesulfonamide, is a potent and selective inhibitor of the Nav1.7 channel . This channel is a voltage-gated sodium channel predominantly expressed in the peripheral nervous system and has been linked to various pain disorders in humans .
Mode of Action
PF-04856264 acts as a state-dependent modulator of Nav1.7, with a binding preference for an inactivated state . It selectively inhibits Nav1.7, with the following pIC50’s ranked in order of potency: hNav1.7 > hNav1.2 > hNav1.1 > hNav1.6 . This selective inhibition of Nav1.7 channels leads to a reduction in pain signaling.
Biochemical Pathways
The Nav1.7 channel plays a vital role in initiating and propagating action potentials in excitable cells and conducting pain signals in primary afferents . By inhibiting Nav1.7, PF-04856264 disrupts these processes, leading to a reduction in pain signaling. Additionally, it has been suggested that Nav1.7 inhibitors can regulate intracellular Ca2+ signaling and chondrocyte secretion, affecting chondrocyte biology and the progression of osteoarthritis .
Pharmacokinetics
It has been reported that pf-04856264 shows analgesic effects, suggesting it has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The inhibition of Nav1.7 by PF-04856264 leads to significant improvements in structural joint damage and a reduction in osteoarthritis pain . This suggests that PF-04856264 can significantly delay the progression of osteoarthritis .
Propriétés
IUPAC Name |
3-cyano-4-[2-(2-methylpyrazol-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S2/c1-25-17(8-9-23-25)16-4-2-3-5-19(16)28-18-7-6-15(12-14(18)13-21)30(26,27)24-20-22-10-11-29-20/h2-12H,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSKJVIBSRUWSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC=C2OC3=C(C=C(C=C3)S(=O)(=O)NC4=NC=CS4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-4-(2-(1-methyl-1H-pyrazol-5-yl)phenoxy)-N-(thiazol-2-yl)benzenesulfonamide | |
CAS RN |
1235397-05-3 |
Source


|
| Record name | 1235397-05-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does PF-04856264 interact with its target and what are the downstream effects?
A1: PF-04856264 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. [, ] It binds to the voltage sensor domain 4 (VSD4) of the channel, specifically interacting with residues in the S2 and S3 transmembrane segments. [] This binding inhibits channel activation, effectively reducing sodium currents near the threshold for neuronal firing. [] By inhibiting NaV1.7, PF-04856264 disrupts the transmission of pain signals, leading to analgesic effects. [, , ]
Q2: What is known about the structure-activity relationship (SAR) of PF-04856264?
A2: While the provided research doesn't delve into specific structural modifications of PF-04856264, studies utilizing computer simulations have shed light on crucial structural features influencing its activity and selectivity. For instance, the presence of a benzene ring structure at the 39th residue of VSD4 enhances binding affinity through π-stacking interactions. [] Additionally, the strength and number of hydrogen bonds formed between PF-04856264 and conserved arginine residues on the S4 segment significantly impact its interaction with the channel. [] These findings suggest that even minor alterations to PF-04856264's structure could significantly impact its binding affinity and selectivity for NaV1.7.
Q3: What is the significance of PF-04856264's state-dependent inhibition of NaV1.7?
A3: PF-04856264 exhibits state-dependent inhibition of NaV1.7, meaning its inhibitory effect is enhanced when the channel is in an activated or open state. [, ] This is particularly advantageous for pain management, as pain signals are associated with increased neuronal firing and thus, increased NaV1.7 activation. State-dependent inhibition allows PF-04856264 to preferentially target hyperactive pain-sensing neurons while sparing those firing at normal rates. This selectivity potentially minimizes the risk of unwanted side effects on other physiological processes.
Q4: What in vivo evidence supports the analgesic efficacy of PF-04856264?
A4: Several studies using animal models provide compelling evidence for the analgesic properties of PF-04856264. In a mouse model of neuropathic pain (SNI), PF-04856264 effectively reversed mechanical hypersensitivity and reduced pain behaviors. [] Another study employing a mouse model of acute post-surgical pain demonstrated that systemic administration of PF-04856264 significantly reduced mechanical allodynia, indicating its effectiveness in managing acute pain. [] Furthermore, PF-04856264 successfully reduced veratrine-induced nociception in mice, highlighting its potential for targeting pain mediated by specific sodium channel activation. []
Q5: How does PF-04856264 compare to other NaV1.7 inhibitors?
A5: PF-04856264 demonstrates high selectivity for NaV1.7 compared to other sodium channel subtypes, surpassing the selectivity of compounds like GpTx-1 and CNV1014802. [, ] While GpTx-1 exhibits selectivity for NaV1.7, it lacks efficacy when administered systemically, limiting its therapeutic potential. [] Conversely, although CNV1014802 shows efficacy through systemic delivery, its lack of selectivity raises concerns regarding potential side effects due to off-target interactions. [] The combination of high selectivity and in vivo efficacy positions PF-04856264 as a promising candidate for further development as a pain therapeutic.
Q6: Are there any potential synergistic effects of PF-04856264 with existing pain treatments?
A6: Research suggests intriguing synergistic possibilities for PF-04856264 with existing pain medications. In a mouse model of acute post-surgical pain, researchers observed super-additive antinociceptive effects when sub-therapeutic doses of PF-04856264 were co-administered with either the opioid oxycodone or the GABAB receptor agonist baclofen. [] This synergy could potentially allow for lower doses of each drug to achieve the desired analgesic effect, potentially reducing the risk of side effects associated with higher doses of opioids or baclofen.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B609867.png)



![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609877.png)
